methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-4-methylbenzoate
Overview
Description
Methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-4-methylbenzoate is an organic compound with the molecular formula C₁₃H₁₂ClNO₄S₂ It is a derivative of benzoic acid, featuring a sulfonamide group attached to a thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-4-methylbenzoate typically involves multiple steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonylation: The amine group reacts with 5-chloro-2-thienylsulfonyl chloride to form the sulfonamide linkage.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring.
Reduction: Reduction reactions can target the sulfonamide group.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and thiols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites.
Pathways: It may interfere with metabolic pathways involving sulfur-containing compounds.
Comparison with Similar Compounds
- Methyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}-4-methylbenzoate
- Methyl 3-{[(5-methyl-2-thienyl)sulfonyl]amino}-4-methylbenzoate
Comparison:
- Uniqueness: The presence of the chlorine atom in methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-4-methylbenzoate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
- Applications: While similar compounds may share some applications, the specific structure of this compound makes it particularly suitable for certain medicinal and industrial applications.
Properties
IUPAC Name |
methyl 3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-8-3-4-9(13(16)19-2)7-10(8)15-21(17,18)12-6-5-11(14)20-12/h3-7,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZCKXGRHMMMHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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